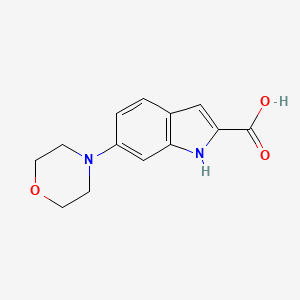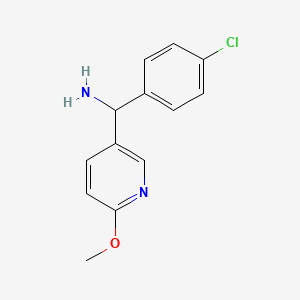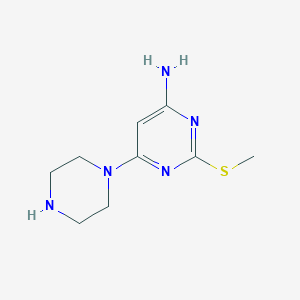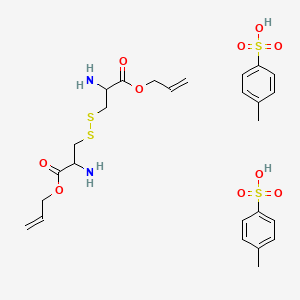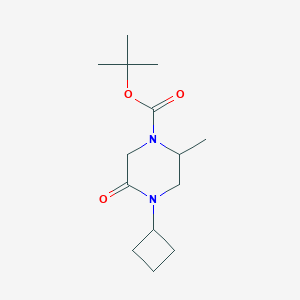
DL-Tryptophan-d5 (major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Tryptophan-d5 (major) is a deuterated form of DL-Tryptophan, an essential amino acid. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of DL-Tryptophan-d5 is C11H7D5N2O2, and it has a molecular weight of 209.26 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DL-Tryptophan-d5 can be synthesized through the deuteration of DL-Tryptophan. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under specific reaction conditions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of deuterated water (D2O) or deuterated acids .
Industrial Production Methods
Industrial production of DL-Tryptophan-d5 involves large-scale deuteration processes. These processes are optimized for high yield and purity. The production methods may include the use of bioreactors and specialized equipment to ensure the efficient incorporation of deuterium into the tryptophan molecule .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Tryptophan-d5 undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form various products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The hydrogen atoms in the indole ring can be substituted with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-acetic acid, while reduction can yield tryptamine derivatives .
Applications De Recherche Scientifique
DL-Tryptophan-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in protein structure and function studies, particularly in NMR spectroscopy.
Medicine: Utilized in pharmacokinetic studies to track the metabolism of tryptophan and its derivatives.
Industry: Applied in the development of functional foods and dietary supplements .
Mécanisme D'action
DL-Tryptophan-d5 exerts its effects through the same pathways as non-deuterated tryptophan. It is involved in the synthesis of serotonin, melatonin, and niacin. The deuterium labeling does not significantly alter the biological activity of the compound but allows for precise tracking in metabolic studies. The molecular targets include tryptophan hydroxylase, which converts tryptophan to 5-hydroxytryptophan, a precursor to serotonin .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tryptophan: The non-deuterated form of tryptophan.
D-Tryptophan: The D-stereoisomer of tryptophan, occasionally found in naturally produced peptides.
5-Hydroxytryptophan: A metabolite of tryptophan involved in serotonin synthesis .
Uniqueness
DL-Tryptophan-d5 is unique due to its deuterium labeling, which provides advantages in research applications. The stable isotope labeling allows for detailed metabolic studies and precise tracking of the compound in biological systems. This makes it a valuable tool in various fields of scientific research .
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i1D,2D,3D,4D,6D |
Clé InChI |
QIVBCDIJIAJPQS-SNOLXCFTSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(C(=O)O)N)[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


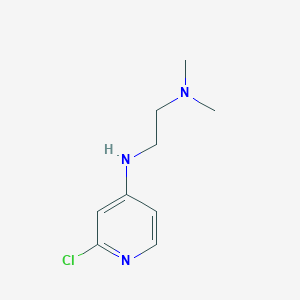
![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
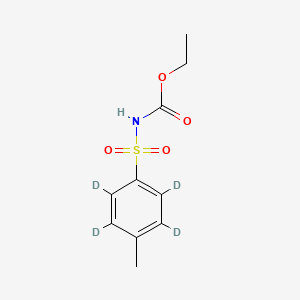
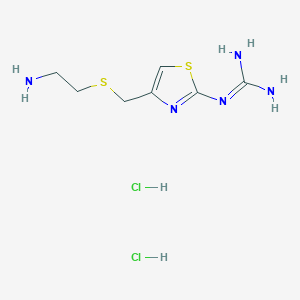
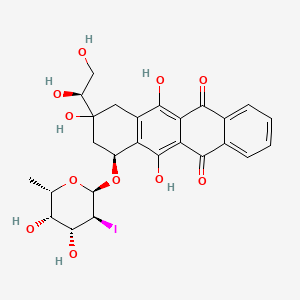
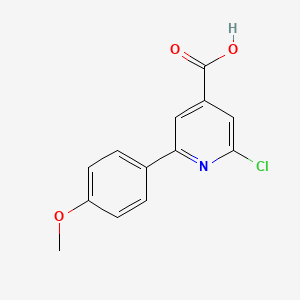
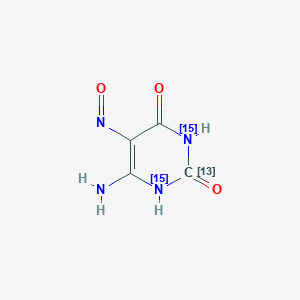
![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
